molecular formula C16H12ClFN4O B2966271 N-(4-chlorophenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide CAS No. 338398-11-1

N-(4-chlorophenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B2966271
CAS No.: 338398-11-1
M. Wt: 330.75
InChI Key: IKFZQUANSJKLQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a biologically active compound recognized in scientific literature for its role as a multi-targeted kinase inhibitor. Its primary research value lies in the investigation of angiogenic and oncogenic signaling pathways, as it has been demonstrated to act as a potent inhibitor of Fibroblast Growth Factor Receptor (FGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases. By selectively targeting these receptors, the compound effectively disrupts critical cellular processes; FGFR inhibition impedes cell proliferation and survival, while VEGFR blockade primarily suppresses the formation of new blood vessels (angiogenesis) that tumors require for growth and metastasis. This dual mechanism makes it a valuable chemical probe for preclinical cancer research , particularly in studies focused on drug resistance, tumor microenvironment interactions, and the development of targeted therapies for cancers characterized by dysregulated FGFR and VEGFR signaling. Researchers utilize this compound to elucidate the complex crosstalk between different kinase pathways and to evaluate the efficacy of combined pathway inhibition in various in vitro and in vivo disease models.

Properties

IUPAC Name

N-(4-chlorophenyl)-1-(4-fluorophenyl)-5-methyl-1,2,4-triazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFN4O/c1-10-19-15(16(23)20-13-6-2-11(17)3-7-13)21-22(10)14-8-4-12(18)5-9-14/h2-9H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKFZQUANSJKLQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1C2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a compound belonging to the triazole family, known for its diverse biological activities. This article delves into its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C17H15ClF N5O
  • Molecular Weight : 349.78 g/mol
  • IUPAC Name : this compound

Triazoles are known to interact with various biological targets. The compound exhibits significant inhibitory activity against several enzymes, including:

  • Aromatase
  • Cholinesterase
  • Carbonic Anhydrase

These interactions are primarily due to the ability of the triazole ring to form hydrogen bonds with the active sites of these enzymes, enhancing their inhibitory effects on cancer cell proliferation and other pathological conditions .

Anticancer Activity

Research has shown that derivatives of triazoles exhibit anticancer properties. For instance:

  • A study indicated that certain triazole derivatives demonstrated cytotoxic effects against colon carcinoma HCT-116 and breast cancer T47D cell lines with IC50 values of 6.2 μM and 27.3 μM respectively .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed promising results against various bacterial strains. For example:

  • Compounds derived from similar triazole structures showed minimum inhibitory concentration (MIC) values as low as 21.25 μM against Mycobacterium tuberculosis H37Rv strain .

Study 1: Anticancer Efficacy

In a detailed examination of triazole derivatives, researchers synthesized several compounds similar to this compound. The findings indicated:

CompoundCell LineIC50 (μM)
Compound AHCT-1166.2
Compound BT47D27.3

These results suggest a strong potential for these compounds in cancer therapy.

Study 2: Antimicrobial Screening

A series of synthesized triazole compounds were screened for antimicrobial activity:

CompoundTarget OrganismMIC (μM)
Compound CMtb H37Rv≤21.25
Compound DE. coli15

This table illustrates the effectiveness of certain triazole derivatives against pathogenic bacteria.

Comparison with Similar Compounds

Table 1: Structural Comparison of Halogen-Substituted Analogues

Compound Name Substituents (Positions) Molecular Weight (g/mol) Crystal System Key Structural Features
Target Compound 4-ClPh (C3), 4-FPh (N1), 5-Me (C5) 359.8 Not Reported Planar triazole core, perpendicular fluorophenyl group
Compound 4 Thiazole-dihydro-pyrazole hybrid ~550.9 Triclinic (P¯1) Isostructural, two independent molecules
Dichlorophenyl Analogue 2,5-Cl₂Ph (N1), 4-ClPh (C3), 5-Me ~395.7 Not Reported Increased halogen density

Substituent Effects on Conformation and Activity

The nature and position of substituents significantly influence molecular conformation and bioactivity:

  • N-(3-chlorophenyl)-5-(methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide introduces a methoxymethyl group at position 5 and a 4-methylphenyl group at position 1.
  • N-(4-Fluorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide substitutes the 4-fluorophenyl group with a 3-(trifluoromethyl)phenyl moiety. The strong electron-withdrawing CF₃ group increases electrophilicity, which may alter binding kinetics in enzyme inhibition assays .

Crystallographic and Packing Differences

Crystal packing is modulated by halogen size and substituent bulk:

  • Compounds 4 and 5 (4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole) exhibit identical triclinic packing but require slight adjustments to accommodate Cl (van der Waals radius: 1.75 Å) versus F (1.47 Å) at the 4-position. This results in subtle differences in intermolecular distances and π-π stacking efficiency .
  • The target compound’s planar triazole core and perpendicular fluorophenyl group (as seen in related structures) likely promote layered packing, whereas bulkier substituents (e.g., CF₃) disrupt symmetry, favoring alternative lattice arrangements .

Q & A

Q. Example Table: Refinement Statistics

ParameterValue
R1 (all data)0.045
wR2 (all data)0.125
C–C bond length (Å)1.52 ± 0.02
Torsion angles (°)178.3–179.1

What synthetic routes are available for preparing this compound, and how do reaction conditions influence yields?

Classification: Basic
Answer:
Common synthetic strategies involve cyclocondensation of substituted hydrazides with nitriles or multi-step coupling of pre-formed triazole cores. For example:

  • Route 1: Condensation of 4-fluorophenylhydrazine with a chlorophenyl-substituted β-ketoamide under acidic conditions (e.g., HCl/EtOH), followed by methyl group introduction via alkylation.
  • Route 2: Copper-catalyzed "click" chemistry to assemble the triazole ring, followed by carboxamide coupling using EDCI/HOBt .

Critical Factors:

  • Temperature: Excess heat (>100°C) may degrade sensitive substituents (e.g., fluorophenyl groups).
  • Catalyst: Cu(I) catalysts improve triazole ring formation efficiency (yields >80%).
  • Purification: Column chromatography (silica gel, hexane/EtOAc) isolates the product with >95% purity.

What strategies address low solubility in biological assays for this compound?

Classification: Advanced
Answer:
Low aqueous solubility (common with hydrophobic aryl groups) is mitigated via:

  • Co-solvents: DMSO (≤1% v/v) or cyclodextrin-based formulations enhance solubility without cytotoxicity.
  • Derivatization: Introducing polar groups (e.g., –OH, –SO3H) at non-critical positions improves hydrophilicity.
  • Nanoformulation: Liposomal encapsulation or polymeric nanoparticles increase bioavailability for in vivo studies .

Example Data:

FormulationSolubility (µg/mL)Bioavailability (%)
Free compound12.58.2
Cyclodextrin complex98.734.1

How does the substitution pattern affect biological activity compared to similar triazoles?

Classification: Advanced
Answer:
The 4-chlorophenyl and 4-fluorophenyl groups enhance lipophilicity and receptor binding affinity. Key comparisons:

  • COX-2 Inhibition: Fluorine at the para-position increases electronegativity, strengthening hydrogen bonding with active-site residues (cf. methyl or methoxy substituents).
  • Anticancer Activity: Chlorine improves intercalation into DNA grooves, while methyl at position 5 reduces steric hindrance.

Q. Table: Substituent Effects on IC50 (COX-2)

Substituent (Position)IC50 (nM)
4-Fluorophenyl (R1)15.2
4-Methoxyphenyl (R1)42.7
5-Methyl (R2)18.9
5-H (R2)29.4

What analytical techniques confirm structural integrity and purity?

Classification: Basic
Answer:

  • NMR Spectroscopy: 1H/13C NMR verifies substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm).
  • Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion ([M+H]+ at m/z 372.08).
  • HPLC: Reverse-phase C18 columns (UV detection at 254 nm) assess purity (>98%).
  • Elemental Analysis: Matches calculated C, H, N, Cl, F percentages within ±0.3% .

How do computational methods predict molecular interactions and binding modes?

Classification: Advanced
Answer:

  • Docking Studies: AutoDock Vina or Schrödinger Suite models ligand-receptor interactions (e.g., with COX-2 or cannabinoid receptors).
  • MD Simulations: GROMACS evaluates stability of binding poses over 100 ns trajectories.
  • QSAR Models: Hammett constants correlate substituent electronics with activity trends .

Example Interaction:
The carboxamide carbonyl forms a hydrogen bond with Arg120 of COX-2 (distance: 2.1 Å), while the fluorophenyl group engages in π-π stacking with Tyr355.

What are the challenges in characterizing polymorphic forms?

Classification: Advanced
Answer:
Polymorphism arises from variations in crystal packing. Challenges include:

  • Crystallization Conditions: Solvent polarity (e.g., EtOH vs. acetone) influences nucleation kinetics.
  • Thermal Analysis: DSC detects endothermic transitions (melting points vary by 5–10°C between forms).
  • SCXRD Limitations: Metastable forms may not yield diffraction-quality crystals. Synchrotron radiation improves resolution for low-symmetry systems .

How is stability under various conditions assessed for long-term storage?

Classification: Basic
Answer:

  • Accelerated Stability Studies: Samples are stored at 40°C/75% RH for 6 months. HPLC monitors degradation products (e.g., hydrolyzed carboxamide).
  • Light Sensitivity: UV-Vis spectroscopy tracks absorbance changes (λmax = 270 nm) under ICH Q1B guidelines.
  • Recommendations: Store in amber vials at –20°C under inert gas (argon) to prevent oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.